molecular formula C12H9ClF3N3S B12928491 6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 86626-99-5

6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine

Cat. No.: B12928491
CAS No.: 86626-99-5
M. Wt: 319.73 g/mol
InChI Key: ZPGNSAARMJEXRK-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, a methylthio group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(methylthio)pyrimidin-4-amine: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and applications.

    2-(Methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine:

    6-Chloro-2-(methylthio)-N-phenylpyrimidin-4-amine: Lacks the trifluoromethyl group, leading to different biological and chemical properties.

Uniqueness

6-Chloro-2-(methylthio)-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is unique due to the presence of both the chlorine and trifluoromethylphenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

86626-99-5

Molecular Formula

C12H9ClF3N3S

Molecular Weight

319.73 g/mol

IUPAC Name

6-chloro-2-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine

InChI

InChI=1S/C12H9ClF3N3S/c1-20-11-18-9(13)6-10(19-11)17-8-4-2-7(3-5-8)12(14,15)16/h2-6H,1H3,(H,17,18,19)

InChI Key

ZPGNSAARMJEXRK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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